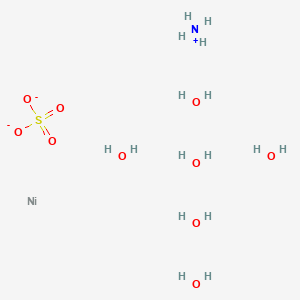
Azanium;nickel;sulfate;hexahydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It appears as green or blue-green crystals and is slightly soluble in water . This compound is commonly used in various industrial and scientific applications due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Azanium;nickel;sulfate;hexahydrate can be synthesized through the reaction of nickel sulfate with ammonium sulfate in an aqueous solution. The reaction typically involves dissolving equimolar amounts of nickel sulfate and ammonium sulfate in water, followed by slow evaporation of the solution to obtain the crystalline product .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of nickel phytomining processes. This method utilizes hyperaccumulator plants to extract nickel from soil, which is then processed to produce high-purity ammonium nickel sulfate hexahydrate . This approach is environmentally friendly and sustainable, as it reduces the need for traditional mining methods.
Analyse Des Réactions Chimiques
Types of Reactions
Azanium;nickel;sulfate;hexahydrate undergoes various chemical reactions, including:
Oxidation-Reduction Reactions: The nickel ion in the compound can participate in redox reactions, where it can be reduced to nickel metal or oxidized to higher oxidation states.
Substitution Reactions: The ammonium ions in the compound can be replaced by other cations in substitution reactions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. These reactions are typically carried out under controlled temperature and pH conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, reduction reactions may yield nickel metal, while oxidation reactions can produce nickel oxides .
Applications De Recherche Scientifique
Azanium;nickel;sulfate;hexahydrate has a wide range of applications in scientific research, including:
Chemistry: It is used as a catalyst in various chemical reactions and as a reagent in analytical chemistry.
Biology: The compound is used in studies involving nickel metabolism and its effects on biological systems.
Medicine: Research on the compound’s potential therapeutic applications, such as its use in nickel-based drugs, is ongoing.
Industry: It is used in electroplating processes, battery manufacturing, and as a precursor for other nickel compounds
Mécanisme D'action
The mechanism of action of azanium;nickel;sulfate;hexahydrate involves the interaction of nickel ions with various molecular targets. In biological systems, nickel ions can bind to proteins and enzymes, affecting their structure and function. This binding can lead to changes in cellular processes and pathways, influencing the overall physiological response .
Comparaison Avec Des Composés Similaires
Similar Compounds
Nickel(II) sulfate: Similar to azanium;nickel;sulfate;hexahydrate but lacks the ammonium ions and water of hydration.
Cobalt(II) sulfate: Similar in structure and properties but contains cobalt instead of nickel.
Copper(II) sulfate: Another similar compound with copper as the central metal ion.
Uniqueness
This compound is unique due to its combination of ammonium and nickel ions, along with its hexahydrate form. This combination imparts specific properties, such as solubility and reactivity, making it suitable for specialized applications in various fields .
Propriétés
Formule moléculaire |
H16NNiO10S- |
|---|---|
Poids moléculaire |
280.89 g/mol |
Nom IUPAC |
azanium;nickel;sulfate;hexahydrate |
InChI |
InChI=1S/H3N.Ni.H2O4S.6H2O/c;;1-5(2,3)4;;;;;;/h1H3;;(H2,1,2,3,4);6*1H2/p-1 |
Clé InChI |
HWCUOVSXIZNDFC-UHFFFAOYSA-M |
SMILES canonique |
[NH4+].O.O.O.O.O.O.[O-]S(=O)(=O)[O-].[Ni] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


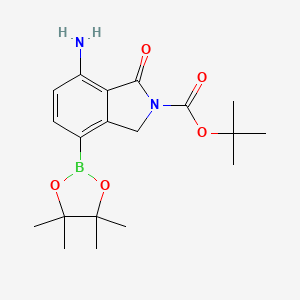
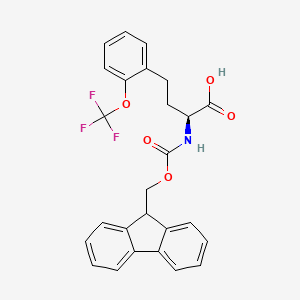
![2-{1-[3,5-bis(trifluoromethyl)phenyl]ethoxy}-4-(2,3-dihydro-1H-1,2,4-triazol-3-ylmethyl)-3-(4-fluorophenyl)morpholine](/img/structure/B12507630.png)
![2-({[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]amino}methylidene)indene-1,3-dione](/img/structure/B12507640.png)
![[4-(Fluoromethyl)phenyl]boronic acid](/img/structure/B12507655.png)
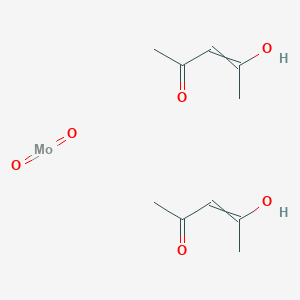
![N-[7-chloro-1-[1-[4-(dimethylamino)but-2-enoyl]azepan-3-yl]benzimidazol-2-yl]-2-methylpyridine-4-carboxamide](/img/structure/B12507658.png)
![tert-butyl (3aR,8bS)-7-methoxy-3a-(2-oxoethyl)-2H,3H,4H,8bH-indeno[1,2-b]pyrrole-1-carboxylate](/img/structure/B12507673.png)
![1,6-dimethyl-1H-pyrazolo[3,4-b]pyrazin-3-amine](/img/structure/B12507687.png)
![(R)-1,13-Bis(dicyclohexylphosphino)-7,8-dihydro-6H-dibenzo[f,h][1,5]dioxonine](/img/structure/B12507688.png)
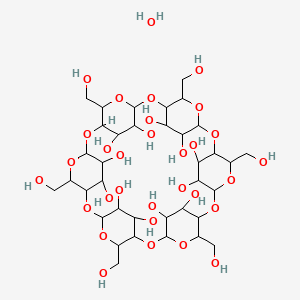
![4-[(2-Chlorophenyl)methylidene]-1-phenylpyrazolidine-3,5-dione](/img/structure/B12507698.png)
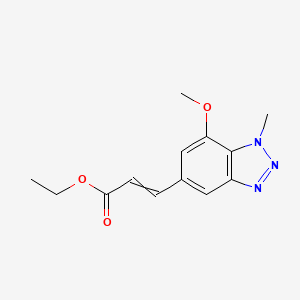
![3-[3-(4-Methylphenyl)prop-2-enoyl]-4-phenyl-1,3-oxazolidin-2-one](/img/structure/B12507713.png)
